Enhanced Topological Polar Surface Area (TPSA) Improves Calculated Aqueous Solubility Profile over N-Phenyl Analog
The introduction of the 4-methoxy oxygen increases the TPSA by 9.2 Ų relative to the unsubstituted N-phenyl comparator, directly translating into a more favorable calculated aqueous solubility profile while retaining an acceptable LogP for membrane permeation . The target compound has an XLogP3 of 1.4 (vs. 1.5 for N-phenyl) and a TPSA of 44.1 Ų (vs. 34.9 Ų), indicating a superior balance for oral drug-like space as defined by Veber and Lipinski guidelines .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 44.1 Ų; XLogP3 = 1.4 |
| Comparator Or Baseline | 1-phenyl-1H-imidazole-2-carbaldehyde (CID 6424701): TPSA = 34.9 Ų; XLogP3 = 1.5 |
| Quantified Difference | TPSA increase: +9.2 Ų (26.4% relative). XLogP3 decrease: -0.1 unit. |
| Conditions | Computed by Cactvs 3.4.8.24 (TPSA) and XLogP3 3.0 (logP) via PubChem 2025.09.15 release. |
Why This Matters
The higher TPSA and marginally lower logP of the target compound predict improved aqueous solubility without critically compromising passive membrane permeability, making it a preferred fragment for hit-to-lead optimization where solubility-limited bioavailability is a concern.
- [1] PubChem. (2025). 1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde (CID 28063250). National Library of Medicine. View Source
- [2] PubChem. (2025). 1-phenyl-1H-imidazole-2-carbaldehyde (CID 6424701). National Library of Medicine. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
